2-(2,4-Dimethylphenyl)quinoline-4-carbonyl chloride

Vue d'ensemble

Description

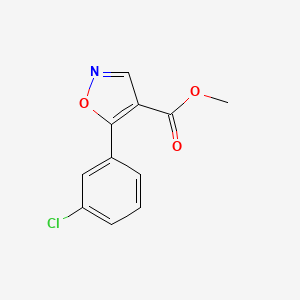

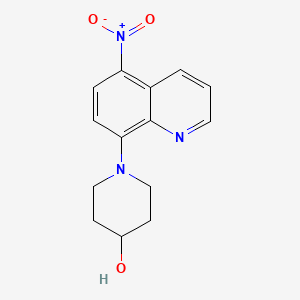

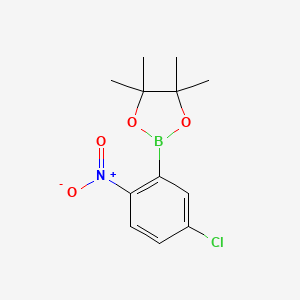

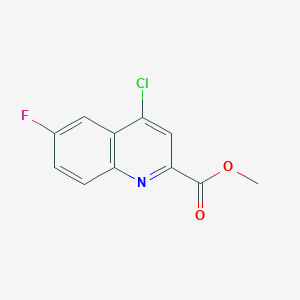

2-(2,4-Dimethylphenyl)quinoline-4-carbonyl chloride is a compound used for proteomics research . It has a molecular formula of C18H14ClNO and a molecular weight of 295.77 .

Synthesis Analysis

Quinoline synthesis protocols such as Gould–Jacob, Friedländer, Ptzinger, Skraup, Doebner von Miller, and Conrad Limpach are well-known classical synthesis protocols used for the construction of the principal quinoline scaffold . Transition metal catalyzed reactions, metal-free ionic liquid mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also useful for the construction and functionalization of this compound .Molecular Structure Analysis

The molecular structure of 2-(2,4-Dimethylphenyl)quinoline-4-carbonyl chloride consists of a quinoline ring fused with a benzene ring, which is substituted with two methyl groups at the 2nd and 4th positions .Chemical Reactions Analysis

The synthesis of quinoline derivatives often involves a cascade cyclization reaction . For example, isatin was refluxed with enaminone in the presence of an aqueous solution of KOH or NaOH, and subsequent acidification using dilute HCl to prepare quinoline-4-carboxylic acid .Applications De Recherche Scientifique

Proteomics Research

2-(2,4-Dimethylphenyl)quinoline-4-carbonyl chloride: is utilized in proteomics research, where it may serve as a reagent for protein characterization and identification . Its molecular structure allows for specific interactions with proteins, which can be critical for understanding protein function and interaction networks within cells.

Organic Synthesis

In organic chemistry, this compound is used in the synthesis of complex quinoline derivatives . These derivatives are valuable for creating a variety of organic molecules, which can have applications ranging from medicinal chemistry to material science.

Medicinal Chemistry

The quinoline structure is foundational in medicinal chemistry, forming the basis for compounds with anti-inflammatory and antitumor properties . As such, 2-(2,4-Dimethylphenyl)quinoline-4-carbonyl chloride could be instrumental in the synthesis of new therapeutic agents.

Industrial Chemistry

This chemical serves as a precursor in the manufacture of dyes, solvents, and other industrial chemicals . Its versatility in reactions makes it a valuable asset in developing new materials and chemical processes that are more efficient and environmentally friendly.

Biochemistry Research

In biochemistry, 2-(2,4-Dimethylphenyl)quinoline-4-carbonyl chloride is used in the study of biochemical pathways and processes . It may act as an inhibitor or activator of certain biochemical reactions, providing insights into enzyme mechanisms and metabolic pathways.

Materials Science

The compound finds applications in materials science, particularly in the development of organic light-emitting diodes (OLEDs) and photovoltaic cells . Its molecular structure can be tailored to improve the efficiency and durability of these devices.

Environmental Science

Research in environmental science utilizes this compound to understand and develop methods for the removal of hazardous materials from the environment . Its reactivity can be harnessed to break down or sequester harmful substances, contributing to cleaner and safer ecosystems.

Advanced Research and Synthesis

Lastly, 2-(2,4-Dimethylphenyl)quinoline-4-carbonyl chloride is used in advanced research and synthesis to create novel compounds with unique properties . Researchers leverage its reactivity to explore new reactions and synthesize materials with potential applications in various fields of science and technology.

Propriétés

IUPAC Name |

2-(2,4-dimethylphenyl)quinoline-4-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14ClNO/c1-11-7-8-13(12(2)9-11)17-10-15(18(19)21)14-5-3-4-6-16(14)20-17/h3-10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAVDSJVYHWBKPN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2,4-Dimethylphenyl)quinoline-4-carbonyl chloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.